REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:10]=[C:9]([NH2:11])[C:8]([Cl:12])=[C:7]([O:13][CH2:14][CH3:15])[N:6]=1)=[O:4].[Li+].[OH-].Cl>C(O)C.O>[NH2:11][C:9]1[C:8]([Cl:12])=[C:7]([O:13][CH2:14][CH3:15])[N:6]=[C:5]([C:3]([OH:4])=[O:2])[CH:10]=1 |f:1.2,4.5|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The precipitates were collected
|
Name
|
|
Type
|
product
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Smiles
|
NC1=CC(=NC(=C1Cl)OCC)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130 mg | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |